molecular formula C6H3Cl3N2O B181890 3,4,5-Trichloropyridine-2-carboxamide CAS No. 202192-84-5

3,4,5-Trichloropyridine-2-carboxamide

Cat. No. B181890
M. Wt: 225.5 g/mol
InChI Key: QVFYSIYIYDCZKU-UHFFFAOYSA-N
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Description

“3,4,5-Trichloropyridine-2-carboxamide” is a derivative of pyridine . It is a compound with the molecular formula C6H3Cl3N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at around 20 °C resulted in 4,5,6-trichloropyrimidine-2-carboxamide in 91% yield .


Molecular Structure Analysis

The molecular structure of “3,4,5-Trichloropyridine-2-carboxamide” consists of a pyridine ring with three chlorine atoms and a carboxamide group . The molecular weight of the compound is 225.46000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4,5-Trichloropyridine-2-carboxamide” include a molecular weight of 225.46000 and a LogP value of 2.84100 .

Scientific Research Applications

Inhibitors of Transcription Factors

3,4,5-Trichloropyridine-2-carboxamide derivatives have been explored for their potential as inhibitors of transcription factors NF-kappaB and AP-1. These studies focus on improving oral bioavailability and examining the structure-activity relationship, highlighting the critical role of the carboxamide group and the effect of substitutions on the pyrimidine ring for activity (Palanki et al., 2000).

Functionalization Reactions

Research on 3,4,5-Trichloropyridine-2-carboxamide has also included studies on its functionalization reactions, demonstrating the compound's versatility in organic synthesis. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diaminopyridine, showcasing the compound's utility in creating novel chemical structures with potential biological activity (Yıldırım et al., 2005).

Synthesis of Polyamides

Another application involves the synthesis of new polyamides using 3,4,5-Trichloropyridine-2-carboxamide derivatives, highlighting the compound's role in developing materials with specific thermal and solubility properties. These polyamides, containing pyridyl moieties, have been characterized for their potential use in various industries (Faghihi & Mozaffari, 2008).

Antimicrobial Activity

Derivatives of 3,4,5-Trichloropyridine-2-carboxamide have been synthesized and evaluated for their antimicrobial activity. This research highlights the compound's potential as a base for developing new antimicrobial agents, providing insights into the structural requirements for activity against various microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Nucleophilic Organocatalysis

Studies have also focused on the nucleophilic properties of triamino-substituted pyridines, including 3,4,5-Trichloropyridine-2-carboxamide derivatives. These compounds exhibit significant nucleophilic behavior due to the conjoined effects of amino groups, making them powerful Lewis bases suitable for nucleophilic organocatalysis (De Rycke et al., 2011).

Safety And Hazards

Safety data sheets indicate that “3,4,5-Trichloropyridine-2-carboxamide” may pose certain hazards. For instance, it may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

While specific future directions for “3,4,5-Trichloropyridine-2-carboxamide” are not mentioned in the available literature, the study of pyridine derivatives continues to be an active area of research due to their potential applications in pharmaceuticals .

properties

IUPAC Name

3,4,5-trichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(6(10)12)4(9)3(2)8/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYSIYIYDCZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352531
Record name 3,4,5-trichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichloropyridine-2-carboxamide

CAS RN

202192-84-5
Record name 3,4,5-trichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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